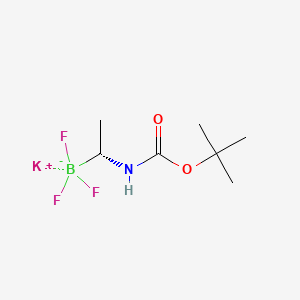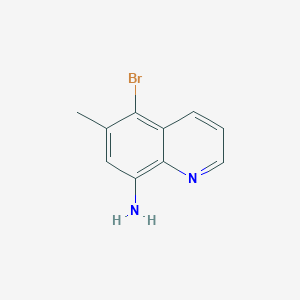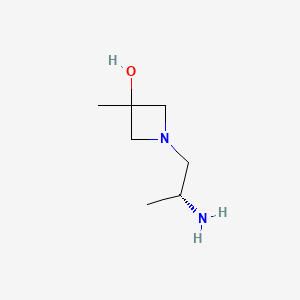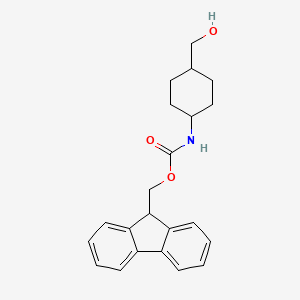
Potassium (R)-(1-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium ®-(1-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic synthesis. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium ®-(1-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. One common method includes the hydroboration of alkenes or alkynes followed by treatment with potassium bifluoride. Another approach involves the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates .
Industrial Production Methods
Industrial production methods for potassium organotrifluoroborates often involve scalable and efficient processes. These methods include the use of inexpensive starting materials and straightforward reaction conditions, such as the reaction of organoboronic acids with potassium bifluoride in the presence of solvents like tetrahydrofuran or methanol .
Chemical Reactions Analysis
Types of Reactions
Potassium ®-(1-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a nucleophile.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. The reactions are typically carried out under mild conditions, making them suitable for a wide range of substrates .
Major Products
The major products formed from these reactions are often complex organic molecules with various functional groups, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Potassium ®-(1-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate has numerous applications in scientific research:
Mechanism of Action
The mechanism by which potassium ®-(1-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate exerts its effects involves its role as a nucleophilic reagent. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid in situ .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium ®-(1-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate is unique due to its chiral center and the presence of the tert-butoxycarbonyl (Boc) protecting group. This makes it particularly useful in asymmetric synthesis and the preparation of chiral molecules .
Properties
Molecular Formula |
C7H14BF3KNO2 |
|---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
potassium;trifluoro-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]boranuide |
InChI |
InChI=1S/C7H14BF3NO2.K/c1-5(8(9,10)11)12-6(13)14-7(2,3)4;/h5H,1-4H3,(H,12,13);/q-1;+1/t5-;/m0./s1 |
InChI Key |
ARNVASZGFPOFMA-JEDNCBNOSA-N |
Isomeric SMILES |
[B-]([C@H](C)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C(C)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid](/img/structure/B13477423.png)
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride](/img/structure/B13477431.png)


![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13477455.png)


![2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide](/img/structure/B13477470.png)

![3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B13477473.png)

![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B13477498.png)

